N2,7-dimethylguanosine is a modified nucleotide that plays a significant role in the biosynthesis of guanine. It belongs to the class of organic compounds known as purine nucleosides, which are characterized by a purine base attached to a ribosyl or deoxyribosyl moiety. N2,7-dimethylguanosine is formed through the methylation of guanosine, specifically at the N2 and N7 positions of the guanine base. This compound has been detected in various foods, including those from the Anatidae family, chickens, and domestic pigs, suggesting its potential as a biomarker for dietary intake .
N2,7-dimethylguanosine is classified under purine nucleosides and is recognized as a secondary metabolite. Secondary metabolites are compounds that are not directly involved in the normal growth, development, or reproduction of organisms but may have important ecological functions. This compound can be synthesized enzymatically or through chemical methods and has been studied extensively in scientific literature for its biological significance .
The synthesis of N2,7-dimethylguanosine typically involves methylation reactions catalyzed by methyltransferase enzymes. The process begins with S-adenosylmethionine as the methyl donor. The general steps for its synthesis include:
The molecular formula for N2,7-dimethylguanosine is C12H17N5O5, with an average molecular weight of approximately 311.29 g/mol. Its structure features two methyl groups attached to the nitrogen atoms at positions N2 and N7 of the guanine base.
N2,7-dimethylguanosine undergoes several chemical reactions:
Common reagents involved in these reactions include S-adenosylmethionine and methyltetrahydrofolate .
The mechanism of action for N2,7-dimethylguanosine primarily involves its function as a modified nucleotide in RNA molecules. The methylation process enhances its stability and influences gene expression regulation through epigenetic mechanisms. This modification affects the interaction between RNA and proteins, thereby playing a critical role in translation regulation and RNA processing .
N2,7-dimethylguanosine has several scientific applications:
This compound's unique structural features make it an important subject for research in molecular biology and biochemistry .
N2,7-dimethylguanosine (m²,⁷G) exhibits unique conformational behavior due to steric and electronic perturbations from methylation at both the exocyclic amino group (N²) and the imidazole ring (N⁷). The N²-dimethyl group introduces significant steric bulk that restricts rotation around the C2-N bond, favoring the s-trans conformation where methyl groups orient toward N3. This steric constraint prevents the s-cis rotamer observed in monomethylated analogs (m²G), thereby reducing conformational flexibility [1] [4]. Simultaneously, N⁷-methylation imposes a positive charge on the guanine ring under physiological conditions, altering electrostatic potential surfaces and promoting hydrophobic stacking interactions [7].
Crystallographic studies of RNA duplexes containing tandem m²,⁷G:A pairs reveal how these modifications enforce rigid nucleobase orientations. The N²-methyl groups sterically clash with adjacent adenosines in sheared G:A conformations, forcing adoption of imino hydrogen-bonded pseudo-Watson-Crick geometry (Fig. 1A). This contrasts with unmodified G:A pairs, which dynamically equilibrate between sheared and imino-bonded states [1] [4]. The combined methylation effects reduce local helical twist by 8–12° compared to canonical RNA and increase base pair rise by 0.5 Å, as quantified in Table 2.
Dual methylation fundamentally reprograms guanosine’s hydrogen bonding capacity:
Table 1: Hydrogen Bonding Geometries in m²,⁷G Base Pairs
Partner | Bond Type | Atoms Involved | Distance (Å) | Angle (°) | Stability vs G Pair |
---|---|---|---|---|---|
Adenosine | Imino pseudo-WC | m²,⁷G(N1-H)⋯A(N6) | 2.89 ± 0.1 | 156 ± 3 | +0.8 kcal/mol |
Uridine | Bifurcated | U(O4)⋯H-N-C(m²,⁷G-N2-Me) | 3.10 ± 0.2 | 142 ± 5 | -1.2 kcal/mol |
Cytidine | Not observed | – | – | – | Unstable |
Guanosine | Asymmetric sheared | m²,⁷G(N3)⋯G(N2) | 3.22 ± 0.3 | 148 ± 6 | -2.1 kcal/mol |
Thermodynamic studies confirm m²,⁷G:A pairs enhance duplex stability by 0.8 kcal/mol versus unmodified G:A mismatches due to improved base stacking, while m²,⁷G:U pairs are destabilized by 1.2 kcal/mol due to suboptimal geometry [1] [2].
The combined steric and electronic effects of N²/N⁷-dimethylation exert profound influences on RNA architecture:
Self-complementary oligoribonucleotides (e.g., 5′-GGACGGACGUCCU-3′) undergo duplex-to-hairpin transitions when central guanosines are dimethylated. UV melting shows 15°C increase in Tm for hairpin structures versus unmodified duplexes [1] [4].
Tertiary Stability Mechanisms:
Table 2: Structural Parameters of m²,⁷G-Modified RNA Motifs
RNA Context | Helical Twist Change | Rise (Å) | Major Groove Width | Biological Consequence |
---|---|---|---|---|
tRNA acceptor-D stem | -10° ± 2° | 3.6 (+0.4) | Narrowed by 1.8 Å | Prevents mitochondrial-like folding |
Model duplex (tandem) | -8° ± 3° | 3.3 (+0.5) | Widened by 2.1 Å | Favors A-form helix over bent conformers |
GNRA tetraloops | Not applicable | – | – | Disrupts loop stability (ΔTm = -9°C) |
Tables of Chemical Compounds
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